molecular formula C8H6F2N2O B3040264 5-Difluoromethoxy-1H-benzimidazole CAS No. 1803896-31-2

5-Difluoromethoxy-1H-benzimidazole

Cat. No.: B3040264
CAS No.: 1803896-31-2
M. Wt: 184.14 g/mol
InChI Key: PZEMYXZVTXEZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Difluoromethoxy-1H-benzimidazole involves several steps:

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, good quality, and minimal pollution. The method involves using hydrazine hydrate as a reductant and Raney-Ni as a catalyst for the reduction of 2-nitryl-4-(difluoromethoxy) aniline, followed by a one-pot reaction to produce this compound with a total yield of over 95% .

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethoxy-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound itself, which is an intermediate in the synthesis of pantoprazole .

Scientific Research Applications

5-Difluoromethoxy-1H-benzimidazole is primarily used in the synthesis of pantoprazole, a proton pump inhibitor that treats gastroesophageal reflux disease and other gastrointestinal disorders . It is also used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects by acting as an intermediate in the synthesis of pantoprazole. Pantoprazole inhibits the enzyme H+/K±ATPase in the stomach lining, reducing gastric acid production. This inhibition is achieved through the covalent binding of pantoprazole to the enzyme, leading to a long-lasting reduction in acid secretion .

Properties

IUPAC Name

6-(difluoromethoxy)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-5-1-2-6-7(3-5)12-4-11-6/h1-4,8H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEMYXZVTXEZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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